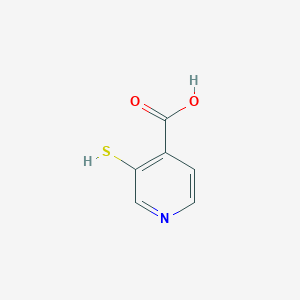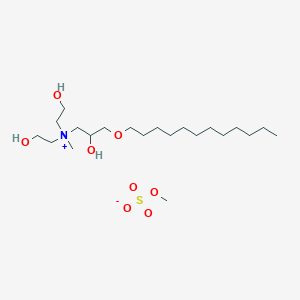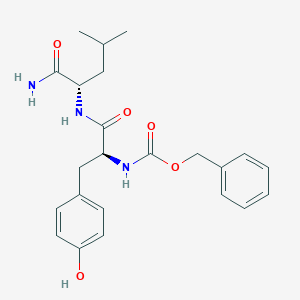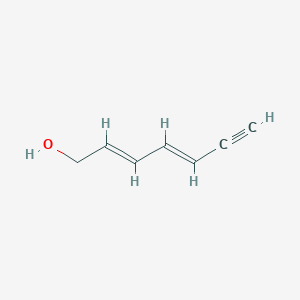
(2E,4E)-2,4-Heptadien-6-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-2,4-Heptadien-6-yn-1-ol is a chemical compound that belongs to the class of alkynes. It is also known as 2,4-Heptadien-6-yn-1-ol or Enynol. This compound has several applications in the field of scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of (2E,4E)-2,4-Heptadien-6-yn-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for muscle contraction and cognitive function. By inhibiting these enzymes, (2E,4E)-2,4-Heptadien-6-yn-1-ol may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
(2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E,4E)-2,4-Heptadien-6-yn-1-ol in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of biologically active compounds. It is also readily available and relatively inexpensive. However, one limitation of using (2E,4E)-2,4-Heptadien-6-yn-1-ol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol in scientific research. One area of interest is the development of new anticancer agents and antibiotics based on its chemical structure. Another area of interest is the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol as a probe in fluorescence spectroscopy to study the binding interactions between proteins and ligands. Additionally, (2E,4E)-2,4-Heptadien-6-yn-1-ol may have potential applications in the field of materials science, such as the development of new catalysts and sensors.
Métodos De Síntesis
The synthesis of (2E,4E)-2,4-Heptadien-6-yn-1-ol can be achieved by the reaction between 2-bromo-4-pentyn-1-ol and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a base. The product obtained from this reaction is a mixture of (2E,4E)- and (2Z,4E)-isomers, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
(2E,4E)-2,4-Heptadien-6-yn-1-ol has several applications in scientific research. It has been used as a starting material for the synthesis of various natural products, such as insect pheromones and plant hormones. It has also been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antibiotics. Furthermore, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been used as a ligand in coordination chemistry and as a probe in fluorescence spectroscopy.
Propiedades
Número CAS |
17098-71-4 |
|---|---|
Nombre del producto |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
(2E,4E)-hepta-2,4-dien-6-yn-1-ol |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+ |
Clave InChI |
NAGGDXNHDQXVTI-VNKDHWASSA-N |
SMILES isomérico |
C#C/C=C/C=C/CO |
SMILES |
C#CC=CC=CCO |
SMILES canónico |
C#CC=CC=CCO |
Sinónimos |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
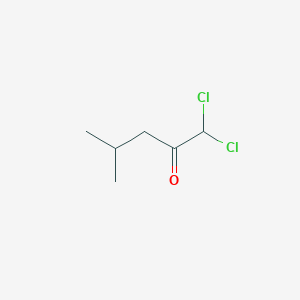
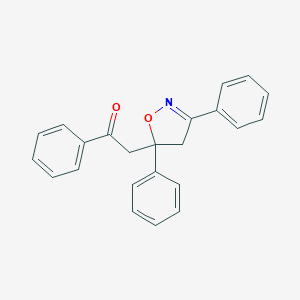
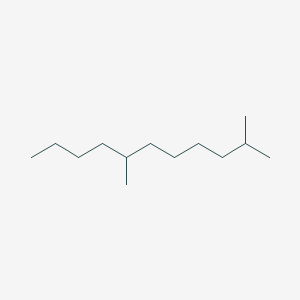
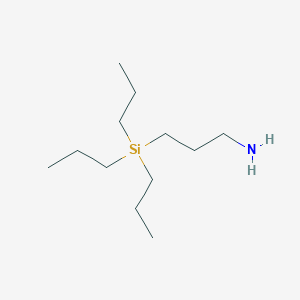
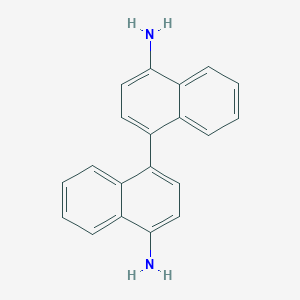


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
